2-methyl-4-(piperazin-1-yl)quinazoline 2-methyl-4-(piperazin-1-yl)quinazoline
Brand Name: Vulcanchem
CAS No.: 59637-47-7
VCID: VC6455213
InChI: InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3
SMILES: CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3
Molecular Formula: C13H16N4
Molecular Weight: 228.299

2-methyl-4-(piperazin-1-yl)quinazoline

CAS No.: 59637-47-7

Cat. No.: VC6455213

Molecular Formula: C13H16N4

Molecular Weight: 228.299

* For research use only. Not for human or veterinary use.

2-methyl-4-(piperazin-1-yl)quinazoline - 59637-47-7

Specification

CAS No. 59637-47-7
Molecular Formula C13H16N4
Molecular Weight 228.299
IUPAC Name 2-methyl-4-piperazin-1-ylquinazoline
Standard InChI InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3
Standard InChI Key YSIQEDGYIBDSSH-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-methyl-4-(piperazin-1-yl)quinazoline is C₁₂H₁₅N₅, with a molecular weight of 229.29 g/mol. The quinazoline core consists of a fused benzene and pyrimidine ring, with substituents influencing its electronic and steric profiles. Key features include:

  • Methyl group at the 2-position: Enhances lipophilicity and may stabilize interactions with hydrophobic binding pockets in biological targets .

  • Piperazine ring at the 4-position: Introduces basicity (pKa ~9.5) and improves water solubility, facilitating pharmacokinetic optimization .

Comparative Analysis of Quinazoline Derivatives

CompoundMolecular FormulaSubstituentsKey Properties
2-Methyl-4-(piperazin-1-yl)quinazolineC₁₂H₁₅N₅2-CH₃, 4-piperazineModerate logP (~2.1), High solubility in DMSO
GefitinibC₂₂H₂₄ClFN₄O₃4-anilinoquinazolineEGFR inhibitor, logP 3.8
Compound C9 C₂₄H₂₈ClN₅O₃7-methoxy, 6-morpholinopropoxyIC₅₀ = 0.19 μM (A549 cells)

The piperazine moiety’s conformational flexibility enables diverse binding modes, while the methyl group fine-tunes steric interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-methyl-4-(piperazin-1-yl)quinazoline typically involves multi-step protocols:

  • Quinazoline Core Formation:

    • Starting from 2-aminobenzoic acid derivatives, cyclocondensation with formamide or trichloromethyl chloroformate yields the quinazoline skeleton .

    • Example: Reaction of 4-methoxy-2-nitrobenzonitrile with hydrazine hydrate under reflux forms the 4-aminoquinazoline intermediate .

  • Introduction of Piperazine:

    • Nucleophilic aromatic substitution (SNAr) at the 4-position using piperazine in polar aprotic solvents (e.g., DMF, i-PrOH) at elevated temperatures .

    • Optimization of reaction time (4–12 hours) and stoichiometry (1:1.2 quinazoline:piperazine) improves yields to 60–75% .

  • Methylation at the 2-Position:

    • Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) followed by methyl iodide quenching .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during SNAr steps .

  • Purification: Column chromatography (SiO₂, CHCl₃:MeOH 15:1) or recrystallization from ethanol achieves >95% purity .

Biological Activities and Mechanisms

Antimicrobial and Antiparasitic Effects

  • Anti-Toxoplasma gondii Activity: Quinazolin-4(3H)-one derivatives with piperazine substituents exhibited IC₅₀ values as low as 5.94 μM, disrupting parasite replication via calcium-dependent protein kinase inhibition .

  • Broad-Spectrum Potential: Piperazine-containing compounds often show activity against Plasmodium falciparum (IC₅₀ <1 μM) and Staphylococcus aureus (MIC = 8 μg/mL) .

Structure-Activity Relationship (SAR)

Critical structural determinants for biological activity include:

  • Substituent Position:

    • 4-Position: Piperazine is optimal for kinase inhibition; replacement with morpholine reduces potency by 10-fold .

    • 2-Position: Methyl groups improve metabolic stability compared to bulkier substituents (e.g., ethyl, IC₅₀ increases 3-fold) .

  • Piperazine Modifications:

    • N-Acylation (e.g., acetamide) enhances solubility but reduces blood-brain barrier penetration .

    • Alkyl chains (e.g., propyl) between quinazoline and piperazine improve antiparasitic activity (IC₅₀ = 6.33 μM) .

Applications in Drug Discovery

Oncology

  • EGFR Inhibitors: Structural analogs are in preclinical trials for non-small cell lung cancer (NSCLC) .

  • Combination Therapies: Synergy with paclitaxel reduces IC₅₀ by 40% in multidrug-resistant cell lines .

Infectious Diseases

  • Antiparasitic Agents: Lead optimization efforts target T. gondii’s dihydrofolate reductase (DHFR) .

  • Antimicrobial Adjuvants: Piperazine-quinazolines reverse β-lactam resistance in MRSA .

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